molecular formula C18H12N6 B1682449 2,4,6-Tri(2-pyridyl)-1,3,5-triazine CAS No. 3682-35-7

2,4,6-Tri(2-pyridyl)-1,3,5-triazine

Cat. No.: B1682449
CAS No.: 3682-35-7
M. Wt: 312.3 g/mol
InChI Key: KMVWNDHKTPHDMT-UHFFFAOYSA-N
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Description

2,4,6-Tris(2-pyridyl)-1,3,5-triazine is a heterocyclic organic compound featuring three 2-pyridyl rings and a 1,3,5-triazine ring. It was first synthesized by Case and Koft in 1959 . This compound is known for its extended conjugated π system and multiple coordination sites, making it a valuable ligand in coordination chemistry .

Mechanism of Action

Target of Action

The primary target of TPTZ is iron (Fe) . It is widely used for the spectrophotometric determination of iron .

Mode of Action

TPTZ interacts with its target, iron, through a complex formation process. Under experimental conditions, ferric chloride (FeCl3) oxidizes the drug and itself gets converted to ferrous (Fe+2). This ferrous ion then forms a complex with TPTZ .

Biochemical Pathways

The interaction of TPTZ with iron leads to the formation of a colored complex. This complex has a maximum absorbance at 593 nm, producing a blue to violet color . This color change is used in spectrophotometric analysis to determine the presence and quantity of iron.

Pharmacokinetics

Its use in spectrophotometric analysis suggests that it readily forms complexes with iron under experimental conditions .

Result of Action

The result of TPTZ’s action is the formation of a colored complex with iron. This complex can be detected and quantified using spectrophotometric methods, providing a useful tool for the determination of iron in various samples .

Action Environment

The action of TPTZ is influenced by the experimental conditions, particularly the presence of ferric chloride and the temperature. The drug solution is typically heated with a solution of ferric chloride and TPTZ at 100 °C for a period of 15 minutes . The formation of the colored complex is also dependent on the pH of the sample .

Biochemical Analysis

Biochemical Properties

2,4,6-Tripyridyl-s-triazine plays a significant role in biochemical reactions, particularly in the determination of iron levels. It interacts with ferrous ions (Fe^2+) to form a stable complex, which is used in various assays to measure iron concentration. The compound also interacts with other metal ions such as manganese (Mn^2+), forming complexes with unique magnetic and biological properties . These interactions are crucial for applications in materials science and biochemistry.

Cellular Effects

2,4,6-Tripyridyl-s-triazine influences various cellular processes by interacting with metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of essential metal ions like iron and manganese. The compound’s ability to form complexes with these ions can impact cellular functions, including oxidative stress responses and enzyme activities .

Molecular Mechanism

The molecular mechanism of 2,4,6-Tripyridyl-s-triazine involves its ability to form complexes with metal ions. Under experimental conditions, ferric chloride (FeCl_3) oxidizes the compound, converting it to ferrous ions (Fe^2+), which then form a complex with 2,4,6-Tripyridyl-s-triazine. This complex exhibits a characteristic color change, allowing for spectrophotometric analysis . The compound’s interaction with metal ions can also lead to enzyme inhibition or activation, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,6-Tripyridyl-s-triazine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical assays .

Dosage Effects in Animal Models

The effects of 2,4,6-Tripyridyl-s-triazine in animal models vary with different dosages. At lower doses, the compound can effectively measure metal ion concentrations without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical assays .

Metabolic Pathways

2,4,6-Tripyridyl-s-triazine is involved in metabolic pathways related to metal ion homeostasis. It interacts with enzymes and cofactors that regulate metal ion concentrations within cells. The compound’s ability to form complexes with metal ions can influence metabolic flux and metabolite levels, impacting various biochemical processes .

Transport and Distribution

Within cells and tissues, 2,4,6-Tripyridyl-s-triazine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s solubility in methanol and other solvents also affects its distribution within biological systems .

Subcellular Localization

2,4,6-Tripyridyl-s-triazine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical assays and its interactions with metal ions within cells .

Preparation Methods

2,4,6-Tris(2-pyridyl)-1,3,5-triazine can be synthesized through various methods. One common synthetic route involves the reaction of 2-cyanopyridine with sodium amide in liquid ammonia, followed by cyclization with formamide . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Comparison with Similar Compounds

2,4,6-Tris(2-pyridyl)-1,3,5-triazine is often compared with other polypyridyl ligands such as 2,2’-bipyridine and 1,10-phenanthroline. Unlike these compounds, 2,4,6-Tris(2-pyridyl)-1,3,5-triazine has an additional pyridyl ring and a triazine ring, which provide it with a larger π system and more coordination sites . This makes it more versatile in forming complexes with various metal ions.

Similar compounds include:

Properties

IUPAC Name

2,4,6-tripyridin-2-yl-1,3,5-triazine
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InChI

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-22-17(14-8-2-5-11-20-14)24-18(23-16)15-9-3-6-12-21-15/h1-12H
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InChI Key

KMVWNDHKTPHDMT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4
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Molecular Formula

C18H12N6
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Related CAS

63451-30-9 (monoperchlorate)
Record name 2,4,6-Tripyridyl-s-triazine
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DSSTOX Substance ID

DTXSID7063132
Record name 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl-
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Molecular Weight

312.3 g/mol
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Physical Description

Solid; [Merck Index] Light yellow powder with lumps; [Aldrich MSDS]
Record name 2,4,6-Tripyridyl-s-triazine
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CAS No.

3682-35-7
Record name 2,4,6-Tris(2′-pyridyl)-1,3,5-triazine
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Record name 2,4,6-Tripyridyl-s-triazine
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Record name Terpyridyl-s-triazine
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Record name 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl-
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Record name 1,3,5-Triazine, 2,4,6-tri-2-pyridinyl-
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Record name 2,4,6-tris(2-pyridyl)-s-triazine
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Record name 2,4,6-TRIPYRIDYL-S-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-Tri(2-pyridyl)-1,3,5-triazine
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2,4,6-Tri(2-pyridyl)-1,3,5-triazine
Customer
Q & A

Q1: What is the molecular formula and weight of TPTZ?

A1: TPTZ has the molecular formula C18H12N6 and a molecular weight of 312.33 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize TPTZ and its complexes?

A2: Common spectroscopic techniques include:

  • Infrared (IR) spectroscopy: Identifies functional groups and coordination modes within the molecule and its complexes. [, , , , , , , , , , , , , , , , , , , ]
  • Ultraviolet-visible (UV-Vis) spectroscopy: Provides information on electronic transitions within the molecule and its complexes, including metal-to-ligand and ligand-to-metal charge transfer transitions. [, , , , , , , , , , , , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 31P): Used to determine the structure and dynamics of TPTZ complexes, particularly in solution. [, , , , , , , , , , , , , , , , , , , ]
  • Electron Paramagnetic Resonance (EPR) spectroscopy: Useful for characterizing paramagnetic metal centers in TPTZ complexes, providing insights into their electronic structure and geometry. [, ]
  • Mass spectrometry (ESMS and FAB): Determines the molecular weight and fragmentation patterns of TPTZ complexes. []

Q3: What are the common coordination modes of TPTZ with metal ions?

A3: TPTZ typically coordinates to metal ions in a tridentate fashion through its three nitrogen atoms. This can occur in a symmetrical or asymmetrical manner, forming a terpyridine-like or bipyridine-like coordination mode, respectively. [, , , , ] Additionally, TPTZ can act as a bridging ligand between two metal centers. [, , , , ]

Q4: How does the presence of TPTZ influence the stability of its metal complexes?

A4: TPTZ, due to its strong chelating ability, generally enhances the stability of its metal complexes. This is particularly important in biological systems where stable complexes are crucial for activity. [, , ]

Q5: Are there any reported cases of TPTZ undergoing hydrolysis in the presence of metal ions?

A5: Yes, copper(II) and rhodium(III) ions have been reported to promote the hydrolysis of TPTZ under specific conditions, leading to the formation of bis(2-pyridylcarbonyl)amide (bpca) and 2-picolinamide (pa). [, , , ]

Q6: What catalytic applications have been explored for TPTZ complexes?

A6: TPTZ complexes, particularly those containing ruthenium, have shown promise as electrocatalysts for the reduction of carbon dioxide (CO2) to carbon monoxide (CO). [, ]

Q7: How has computational chemistry been used to study TPTZ and its complexes?

A7: Computational studies, including density functional theory (DFT) calculations, have been employed to:

  • Investigate the electronic structure and bonding properties of TPTZ complexes. [, , ]
  • Elucidate the mechanism of reactions involving TPTZ complexes, such as CO2 reduction. []
  • Rationalize the observed spectroscopic properties of TPTZ complexes. [, ]
  • Explore the photochromic properties of TPTZ-based materials. []

Q8: How do modifications to the TPTZ structure impact its coordination chemistry and properties?

A8: While specific SAR studies are limited in the provided research, modifications to the TPTZ structure, such as introducing electron-donating or withdrawing substituents, could influence:

    Q9: What analytical techniques are commonly employed for the quantification of TPTZ?

    A9: While the provided research focuses on qualitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection could be suitable for TPTZ quantification.

    Q10: How is TPTZ typically used in analytical chemistry?

    A10: TPTZ is frequently utilized in analytical chemistry as a chromogenic reagent for the spectrophotometric determination of iron. It forms a intensely colored complex with Fe(II), which can be quantified based on its absorbance. [, ]

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